5-Bromo-4-cyano-2-nitrobenzoic acid
Description
5-Bromo-4-cyano-2-nitrobenzoic acid is a chemical compound with the following structural formula: . It belongs to the class of nitro compounds, which are essential nitrogen derivatives. The nitro group (-NO2) in this compound exhibits polar character due to resonance structures, resulting in lower volatility compared to ketones of similar molecular weight .
Synthesis Analysis
- Direct Nitration of Aromatic Compounds : In the liquid phase, aromatic compounds (such as benzene) can be directly nitrated. For substituted benzene rings with electron-withdrawing groups (e.g., NO2, CO2H, CN), the 1,3-isomer is typically favored . Alternative Routes : Another approach involves nitration of chlorobenzene followed by replacement of chlorine with ammonia to yield 4-nitrobenzenamine, which can then be converted to 4-nitrobenzoic acid .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-cyano-2-nitrobenzoic acid consists of a benzene ring substituted with bromine, cyano (CN), and nitro (NO2) groups. The hybrid resonance structure of the nitro group contributes to its high dipole moment .
Physical And Chemical Properties Analysis
- Boiling Point : The boiling point of nitromethane (MW 61) is 101°C, while 2-propanone (MW 58) has a boiling point of 56°C .
- Solubility : Nitromethane is less soluble in water (saturated solution < 10% by weight) compared to 2-propanone, which is completely miscible with water .
- Infrared Spectra : Nitroalkanes exhibit strong infrared bands around 1550 cm⁻¹ and 1375 cm⁻¹, while aromatic nitro compounds show similar bands at slightly lower frequencies .
- Electronic Spectra : Nitroalkanes display a weak n → π∗ transition around 270 nm, whereas aromatic nitro compounds (e.g., nitrobenzene) absorb at longer wavelengths (∼330 nm) due to extended conjugation .
properties
IUPAC Name |
5-bromo-4-cyano-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-2-5(8(12)13)7(11(14)15)1-4(6)3-10/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVHTLRDICYKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-cyano-2-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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